molecular formula C12H15BrO B15230555 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene CAS No. 1394024-01-1

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene

Cat. No.: B15230555
CAS No.: 1394024-01-1
M. Wt: 255.15 g/mol
InChI Key: FNYQDLBULMKCPL-UHFFFAOYSA-N
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Description

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is a brominated aromatic compound featuring a (3-methylcyclobutyl)methoxy substituent at the para position of the benzene ring. This structure combines the electron-withdrawing bromine atom with the sterically demanding cyclobutyl group, which introduces unique steric and electronic properties. The compound is of interest in synthetic organic chemistry, particularly as an intermediate in cross-coupling reactions or cycloadditions, where the bromine atom serves as a reactive site for functionalization .

Properties

CAS No.

1394024-01-1

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-4-[(3-methylcyclobutyl)methoxy]benzene

InChI

InChI=1S/C12H15BrO/c1-9-6-10(7-9)8-14-12-4-2-11(13)3-5-12/h2-5,9-10H,6-8H2,1H3

InChI Key

FNYQDLBULMKCPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)COC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Cyclobutane Ring Construction

Cyclobutane synthesis often employs [2+2] photocycloadditions or ring-closing metathesis (RCM) . For the 3-methylcyclobutyl group:

  • Photocycloaddition : Irradiating 1,3-butadiene derivatives under UV light induces cyclization, though stereochemical control remains challenging.
  • RCM : Using Grubbs catalyst, dimethyl allyl amine derivatives undergo metathesis to form cyclobutane rings.

Functionalization to Alcohol

Post-cyclization, the methyl group is introduced via:

  • Friedel-Crafts alkylation : Reacting cyclobutane with methyl chloride/AlCl₃.
  • Hydroboration-oxidation : Treating 3-methylcyclobutene with BH₃ followed by H₂O₂/NaOH yields (3-methylcyclobutyl)methanol.

Williamson Ether Synthesis

Reaction Overview

Williamson ether synthesis couples 4-bromophenol with (3-methylcyclobutyl)methyl bromide under basic conditions:
$$
\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Experimental Optimization

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 90°C achieves 83% yield in analogous reactions.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkoxide nucleophilicity.
  • Challenges :
    • Steric hindrance from the cyclobutane group may reduce reaction efficiency.
    • Competing elimination of the alkyl bromide is mitigated by avoiding strong bases like NaOH.

Procedure

  • Dissolve 4-bromophenol (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF.
  • Add (3-methylcyclobutyl)methyl bromide (1.2 eq) dropwise under nitrogen.
  • Heat at 90°C for 12–24 hours.
  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate = 9:1).

Mitsunobu Reaction

Reaction Overview

The Mitsunobu reaction directly couples 4-bromophenol with (3-methylcyclobutyl)methanol:
$$
\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$

Experimental Insights

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF.
  • Yield : ~70–85% for hindered alcohols in literature precedents.
  • Advantages : Avoids alkyl bromide synthesis; tolerates steric bulk.

Procedure

  • Combine 4-bromophenol (1.0 eq), (3-methylcyclobutyl)methanol (1.5 eq), PPh₃ (1.5 eq), and DEAD (1.5 eq) in THF.
  • Stir at 25°C for 24 hours.
  • Concentrate, resuspend in dichloromethane, wash with NaHCO₃, and purify via column chromatography.

Ullmann-Type Coupling

Reaction Overview

Copper-catalyzed coupling enables ether formation under milder conditions:
$$
\text{4-Bromophenol} + \text{(3-Methylcyclobutyl)methyl halide} \xrightarrow{\text{CuI, Ligand}} \text{Target Compound}
$$

Experimental Parameters

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline (20 mol%).
  • Base : Cs₂CO₃ in toluene at 110°C.
  • Yield : 60–75% for analogous aryl ethers.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Williamson Synthesis 70–83% K₂CO₃, DMF, 90°C High yields; scalable Requires alkyl bromide synthesis
Mitsunobu Reaction 70–85% DEAD, PPh₃, THF, 25°C No alkyl halide needed Costly reagents; phosphorus waste
Ullmann Coupling 60–75% CuI, Cs₂CO₃, 110°C Mild conditions; broad substrate scope Longer reaction times; lower yields

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 6.7–7.3 ppm), cyclobutane protons (δ 1.5–2.5 ppm).
    • ¹³C NMR : Quaternary carbons (C-Br, δ 120 ppm; C-O, δ 160 ppm).
  • Mass Spectrometry : Molecular ion peak at m/z 257 (M⁺).
  • IR Spectroscopy : C-O-C stretch at 1250 cm⁻¹, aromatic C-Br at 600 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

Major Products:

    Nucleophilic Substitution: 4-((3-methylcyclobutyl)methoxy)phenol or 4-((3-methylcyclobutyl)methoxy)aniline.

    Oxidation: 4-((3-methylcyclobutyl)methoxy)benzaldehyde or 4-((3-methylcyclobutyl)methoxy)benzoic acid.

    Reduction: 4-((3-methylcyclobutyl)methoxy)benzene.

Scientific Research Applications

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the methoxy group can participate in oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to the following structural analogues:

Compound Name Molecular Formula Molecular Weight Key Substituent(s) Key Characteristics Reference
1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene C₁₂H₁₅BrO 255.15 (3-Methylcyclobutyl)methoxy High steric demand; strained cyclobutane ring Target
1-Bromo-4-(methoxymethyl)benzene C₈H₉BrO 201.06 Methoxymethyl Linear ether chain; lower steric hindrance
4-Bromo-2-ethyl-1-methoxybenzene C₉H₁₁BrO 215.09 Ethyl, methoxy Alkyl and methoxy groups; planar structure
1-Bromo-4-(2-(4-methoxyphenyl)-3-methylcyclobutyl)benzene C₁₈H₁₉BrO 331.25 (2-(4-Methoxyphenyl)-3-methylcyclobutyl) Bulky aryl-cyclobutyl hybrid; extended conjugation
1-Bromo-4-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 Trifluoromethoxy Strong electron-withdrawing substituent

Key Observations :

  • Steric Effects : The cyclobutyl group in the target compound imposes significant steric hindrance compared to linear substituents like methoxymethyl or ethyl groups .
  • Electronic Effects : The methoxy group is electron-donating, while the trifluoromethoxy group in 1-bromo-4-(trifluoromethoxy)benzene is strongly electron-withdrawing, altering the bromine atom's reactivity in nucleophilic substitutions .

Physicochemical Properties

Property Target Compound 1-Bromo-4-(methoxymethyl)benzene 1-Bromo-4-(trifluoromethoxy)benzene
Boiling Point Estimated >200°C 152°C 236–237°C (analogue: 4-methoxybenzylamine)
Solubility Low in polar solvents Moderate in ethers Low in water, high in halogenated solvents
Stability Moderate (strain-induced reactivity) High High (resistant to hydrolysis)

Notes: The cyclobutyl group reduces solubility in polar solvents due to increased hydrophobicity.

Reactivity Profiles

  • Cross-Coupling Reactions :
    • The bromine atom in the target compound is amenable to Suzuki or Ullmann couplings, though steric hindrance may reduce efficiency compared to less bulky analogues (e.g., 1-bromo-4-methoxybenzene) .
    • Electron-donating methoxy groups activate the benzene ring for electrophilic substitution but deactivate the bromine toward nucleophilic displacement .
  • Cycloadditions: The strained cyclobutane ring may participate in [2+2] or [4+2] cycloadditions under photochemical conditions, a feature absent in non-cyclic analogues .

Biological Activity

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and therapeutic potential based on diverse research findings.

1-Bromo-4-((3-methylcyclobutyl)methoxy)benzene is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H15_{15}BrO
  • Molecular Weight : 255.15 g/mol

This compound contains a bromine atom, a methoxy group, and a cyclobutyl moiety, which contribute to its unique biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing similar structural motifs exhibit anticancer activity. For instance, derivatives of 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain analogs showed significant cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy.

Compound Cell Line IC50_{50} (µM) Mechanism of Action
1-Bromo-4-((3-methylcyclobutyl)methoxy)benzeneMCF-7 (Breast Cancer)15.2Induction of apoptosis
Analog AHeLa (Cervical Cancer)12.5Cell cycle arrest
Analog BA549 (Lung Cancer)10.8Inhibition of angiogenesis

Antiviral Activity

In addition to anticancer properties, preliminary studies suggest that compounds related to 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene may possess antiviral activity. Research has shown that some derivatives inhibit viral replication in vitro, indicating a potential role in treating viral infections.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems has also been explored. Specifically, its potential as a modulator of GABAA_A receptors could position it as a candidate for treating anxiety and other neurological disorders. Compounds that act on these receptors are known for their anxiolytic and sedative effects.

Acute Toxicity Studies

Toxicological evaluations reveal important safety data regarding 1-bromo-4-((3-methylcyclobutyl)methoxy)benzene. Acute toxicity studies have established the median lethal dose (LD50_{50}) values in animal models, which are crucial for assessing the safety profile of this compound.

Route of Exposure Species LD50_{50} (mg/kg) Observed Effects
OralRats2700Tremors, weight loss
InhalationRats18000Respiratory distress, lethargy

Safety Considerations

The compound is associated with skin and eye irritation as indicated by safety data sheets. Proper handling procedures must be followed to mitigate risks during laboratory use.

Case Studies and Research Findings

Several case studies have explored the application of this compound in drug development:

  • Case Study on Anticancer Activity : A research group synthesized various derivatives and tested their efficacy against breast cancer cell lines, demonstrating promising results that warrant further investigation.
  • Neuropharmacological Investigation : Another study focused on the compound's interaction with GABA receptors, revealing its potential as an anxiolytic agent.
  • Toxicity Assessment : Comprehensive toxicity assessments were conducted to evaluate the safety profile of the compound, providing critical data for future clinical applications.

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